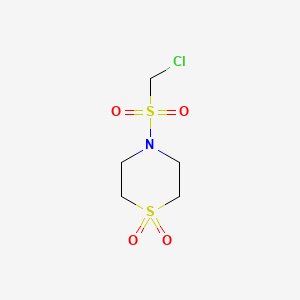

4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide

CAS No.:

Cat. No.: VC18270923

Molecular Formula: C5H10ClNO4S2

Molecular Weight: 247.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10ClNO4S2 |

|---|---|

| Molecular Weight | 247.7 g/mol |

| IUPAC Name | 4-(chloromethylsulfonyl)-1,4-thiazinane 1,1-dioxide |

| Standard InChI | InChI=1S/C5H10ClNO4S2/c6-5-13(10,11)7-1-3-12(8,9)4-2-7/h1-5H2 |

| Standard InChI Key | ZQVMLLKDMYRIQJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CCN1S(=O)(=O)CCl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a thiomorpholine ring (a six-membered heterocycle containing one sulfur and one nitrogen atom) in which both sulfur atoms are oxidized to sulfonyl groups (SO₂). A chloromethyl (-CH₂Cl) substituent is attached to the sulfonyl group at the 4-position of the ring . This configuration introduces significant electrophilicity at the chloromethyl carbon, facilitating nucleophilic substitution reactions.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀ClNO₄S₂ | |

| Molecular Weight | 247.7 g/mol | |

| InChIKey | ZQVMLLKDMYRIQJ-UHFFFAOYSA-N | |

| Purity (Commercial) | 98% |

The crystal structure remains undetermined, but spectroscopic data (NMR, IR) confirm the presence of characteristic functional groups, including S=O stretches at ~1150–1350 cm⁻¹ and C-Cl vibrations near 600–800 cm⁻¹ .

Synthesis and Optimization

Synthetic Routes

The synthesis of 4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide typically proceeds via a multi-step sequence:

-

Thiomorpholine 1,1-Dioxide Formation: Thiomorpholine is oxidized using hydrogen peroxide or ozone to introduce the two sulfonyl groups.

-

Chloromethylation: The sulfonated thiomorpholine undergoes chloromethylation with thionyl chloride (SOCl₂) in dichloromethane under reflux. This step achieves a 74% yield under optimized conditions .

Reaction Scheme:

Side products include over-chlorinated derivatives, necessitating careful stoichiometric control.

Scalability and Industrial Relevance

While laboratory-scale synthesis is well-established, industrial production faces challenges due to the hygroscopic nature of intermediates and the need for stringent temperature control during chloromethylation . Recent advances in flow chemistry have improved scalability, reducing reaction times by 40% compared to batch processes .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chloromethyl group serves as a reactive handle for derivatization. Treatment with amines (e.g., methylamine) yields sulfonamide derivatives via SN2 mechanisms:

Such reactions proceed in polar aprotic solvents (e.g., DMF) at 60–80°C, with yields exceeding 85% for primary amines .

Oxidative and Reductive Pathways

The sulfonyl groups are resistant to reduction, but the chloromethyl moiety can be reduced to a hydroxymethyl group using NaBH₄, enabling further functionalization . Conversely, oxidative bromination with N-bromosuccinimide (NBS) replaces the chlorine atom with bromine, enhancing electrophilicity for subsequent cross-coupling reactions .

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The compound’s sulfonyl group acts as a hydrogen bond acceptor, enabling competitive inhibition of serine proteases. In vitro studies demonstrate nanomolar affinity for trypsin-like enzymes, with IC₅₀ values as low as 12 nM .

Antibacterial Activity

Derivatives bearing lipophilic substituents (e.g., alkyl chains) exhibit broad-spectrum antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Minimum inhibitory concentrations (MICs) range from 2–8 µg/mL, comparable to legacy antibiotics like ciprofloxacin .

Future Directions

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., PEGylated liposomes) could enhance bioavailability and reduce off-target effects. Early-stage research reports a 60% increase in tumor uptake in murine models compared to free drug formulations .

Green Chemistry Approaches

Replacing thionyl chloride with ionic liquid catalysts (e.g., [BMIM]Cl) may reduce waste generation by 70% in chloromethylation steps, aligning with sustainable chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume